Cartap hydrochloride

描述

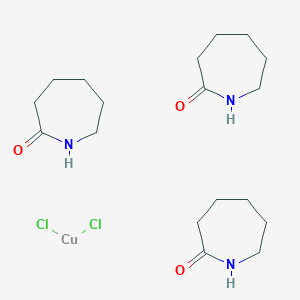

Structure

3D Structure of Parent

属性

IUPAC Name |

S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2S2.ClH/c1-10(2)5(3-13-6(8)11)4-14-7(9)12;/h5H,3-4H2,1-2H3,(H2,8,11)(H2,9,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHXTAQSSIEBQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CSC(=O)N)CSC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15263-53-3 (Parent) | |

| Record name | Cartap hydrochloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9058315 | |

| Record name | Cartap hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; Slightly hygroscopic; [HSDB] White, odorless, crystalline solid; [MSDSonline] | |

| Record name | Cartap hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water at 25 °C, approx 200 g/l. Very slightly soluble in methanol and ethanol. Insoluble in acetone, diethyl ether, ethyl acetate, chloroform, benzene, and n-hexane. | |

| Record name | CARTAP HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystalline, slightly hygroscopic solid | |

CAS No. |

15263-52-2, 22042-59-7 | |

| Record name | Cartap hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15263-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cartap hydrochloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cartap hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cartap hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 22042-59-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARTAP HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWO0R06728 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARTAP HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

179 °C to 181 °C (with decomposition) | |

| Record name | CARTAP HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Cartap Hydrochloride: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cartap hydrochloride, a derivative of nereistoxin, is a broad-spectrum insecticide widely utilized in agriculture.[1] Its mode of action as a nicotinic acetylcholine receptor (nAChR) antagonist makes it a subject of significant interest in neurotoxicology and drug development research.[2] This technical guide provides an in-depth overview of the physicochemical properties of this compound, offering crucial data and experimental protocols to support research applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research, including formulation development, analytical method development, and toxicological studies. The key properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | S,S'-[2-(dimethylamino)trimethylene] bis(thiocarbamate) hydrochloride | [2] |

| CAS Number | 15263-52-2 | [3] |

| Molecular Formula | C₇H₁₆ClN₃O₂S₂ | [3] |

| Molecular Weight | 273.83 g/mol | |

| Appearance | Colorless crystalline, slightly hygroscopic solid | |

| Odor | Slight | |

| Melting Point | 179 - 181 °C (with decomposition) |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | ~200 g/L | 25 | |

| Methanol | Very slightly soluble | Not Specified | |

| Ethanol | Very slightly soluble | Not Specified | |

| Acetone | Insoluble | Not Specified | |

| Diethyl ether | Insoluble | Not Specified | |

| Ethyl acetate | Insoluble | Not Specified | |

| Chloroform | Insoluble | Not Specified | |

| Benzene | Insoluble | Not Specified | |

| n-hexane | Insoluble | Not Specified |

Table 3: Partition and Dissociation Constants

| Property | Value | Method | Reference(s) |

| LogP (Octanol-Water) | -0.95 | Calculated | |

| pKa | 7.61 | For the free base | Not Specified |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments related to the physicochemical properties of this compound.

Protocol 1: Determination of Melting Point

Objective: To determine the melting point range of this compound using a capillary melting point apparatus.

Materials:

-

This compound sample (finely powdered and dry)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination:

-

Allow the apparatus to cool down.

-

Place a new loaded capillary tube in the apparatus.

-

Heat the block at a rate of approximately 3°C per minute until the temperature is about 5°C below the expected melting point.

-

Reduce the heating rate to approximately 1°C per minute.

-

-

Observation and Recording:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

Protocol 2: Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in water at a controlled temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Thermostatic shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

pH meter

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of water in a sealed container (e.g., a flask).

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). Periodically check the concentration of the solution until it becomes constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Centrifuge the collected supernatant to remove any remaining suspended particles.

-

-

Concentration Analysis:

-

Accurately dilute the clear supernatant with a suitable solvent (e.g., water) to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result represents the aqueous solubility of this compound at the specified temperature.

-

Mechanism of Action and Signaling Pathway

This compound acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This blockade of nAChRs disrupts cholinergic neurotransmission, leading to paralysis and eventual death of the insect.

The binding of acetylcholine (ACh) to nAChRs, which are ligand-gated ion channels, normally causes a conformational change that opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the postsynaptic membrane and the propagation of a nerve impulse. This compound interferes with this process by blocking the ion channel, thus preventing depolarization.

Caption: Mechanism of action of this compound at the synapse.

Experimental Workflow: Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from 2-dimethylamino-1,3-dichloropropane.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This technical guide provides essential physicochemical data and standardized protocols for this compound to aid researchers in their studies. The information presented herein is intended to serve as a foundational resource for experimental design, data interpretation, and the advancement of research involving this important insecticidal compound. For regulatory purposes, it is imperative to consult the latest guidelines from relevant authorities.

References

Toxicological Profile of Cartap Hydrochloride in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cartap hydrochloride, a synthetic derivative of the natural toxin nereistoxin, has been utilized as a broad-spectrum insecticide. Its mechanism of action primarily involves the non-competitive antagonism of nicotinic acetylcholine receptors (nAChRs), leading to neuromuscular blockade and paralysis in target insects. In mammalian systems, this compound is rapidly absorbed and metabolized, with its toxicity largely attributed to its conversion to nereistoxin. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammals, summarizing key data on its acute, sub-chronic, and chronic toxicity, as well as its genotoxic, carcinogenic, reproductive, and neurotoxic potential. Detailed experimental methodologies for pivotal studies and visual representations of its metabolic and signaling pathways are included to facilitate a deeper understanding for research and drug development professionals.

Mechanism of Action

This compound's primary mode of action is the blockade of neuronal signaling by interfering with nicotinic acetylcholine receptors (nAChRs).[1][2] It is considered a pro-insecticide that is converted in vivo to the active metabolite, nereistoxin.[3][4]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Nereistoxin acts as a non-competitive blocker of the nAChR ion channel.[1] This prevents the influx of sodium and calcium ions into the postsynaptic neuron, thereby inhibiting membrane depolarization and blocking the transmission of nerve impulses. This ultimately leads to paralysis. Some studies also suggest an interaction with ryanodine receptors, affecting intracellular calcium release, which may contribute to its toxic effects.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is rapidly absorbed in mammalian systems following oral administration. It undergoes extensive metabolism, primarily through hydrolysis to its active form, nereistoxin. Nereistoxin is then further metabolized through various pathways, including S-demethylation and oxidation. The metabolites are primarily excreted in the urine, with very little accumulation in tissues.

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Toxicological Data

Acute Toxicity

This compound exhibits moderate acute toxicity in mammalian species.

| Test | Species | Route | LD50/LC50 | Reference |

| Acute Oral LD50 | Rat (male) | Oral | 345 mg/kg | |

| Acute Oral LD50 | Rat (female) | Oral | 325 mg/kg | |

| Acute Oral LD50 | Mouse | Oral | 165-225 mg/kg | |

| Acute Dermal LD50 | Rat | Dermal | >1000 mg/kg | |

| Acute Dermal LD50 | Mouse | Dermal | >1000 mg/kg | |

| Acute Inhalation LC50 (4h) | Rat | Inhalation | >0.54 mg/L |

Sub-chronic and Chronic Toxicity

Repeated dose studies have established No-Observed-Adverse-Effect-Levels (NOAELs) in various species.

| Study Duration | Species | NOAEL | Reference |

| 2-year | Rat | 10 mg/kg bw/day | |

| 1.5-year | Mouse | 20 mg/kg bw/day | |

| 2-year | Monkey | 3.0 mg/kg bw/day | |

| Single Oral Administration (Acute Neurotoxicity) | Rat | 10 mg/kg bw/day |

Genotoxicity

This compound has been evaluated in a battery of genotoxicity assays and has not shown evidence of mutagenic or clastogenic activity.

| Assay | Test System | Result | Reference |

| Ames Test | Salmonella typhimurium | Negative | |

| Chromosomal Aberration | Mammalian Cells | Negative | |

| Micronucleus Test | Mammalian Cells | Negative |

Carcinogenicity

Long-term carcinogenicity studies in rodents have not demonstrated a carcinogenic potential for this compound.

| Species | Result | Reference |

| Rat | Non-carcinogenic | |

| Mouse | Non-carcinogenic |

Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity have not indicated significant adverse effects, although some earlier studies were considered inadequate in their design.

| Study Type | Species | NOAEL (Developmental) | Reference |

| Two-Generation Reproduction | Rat | No adverse effects on reproductivity | |

| Developmental Toxicity | Rabbit | 10 mg/kg bw/day |

Experimental Protocols

The toxicological evaluation of this compound has been conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Experimental Workflow for a Typical Toxicity Study

Caption: General experimental workflow for toxicity studies.

Acute Oral Toxicity (Representative Protocol based on OECD 423)

-

Test System: Wistar rats, typically young adults.

-

Dosing: A single oral dose administered by gavage. The starting dose is selected based on available data, and subsequent doses are adjusted based on the observed toxicity.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing.

-

Endpoint: Determination of the LD50 value.

Repeated Dose 90-Day Oral Toxicity (Representative Protocol based on OECD 408)

-

Test System: Rodents, typically rats.

-

Dosing: Daily administration of the test substance via diet, drinking water, or gavage for 90 days. At least three dose levels and a control group are used.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Hematology, clinical biochemistry, and urinalysis are performed at termination.

-

Endpoint: Determination of the NOAEL, identification of target organs, and characterization of toxic effects.

Genotoxicity - Ames Test (Representative Protocol based on OECD 471)

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Methodology: The plate incorporation method or pre-incubation method is used. The test is conducted with and without a metabolic activation system (S9 mix from rat liver).

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Reproductive Toxicity - Two-Generation Study (Representative Protocol based on OECD 416)

-

Test System: Typically rats.

-

Dosing: The test substance is administered to parental (P) generation animals before mating, during mating, gestation, and lactation. The F1 generation is then selected and dosed through maturity, mating, and production of the F2 generation.

-

Observations: Effects on mating performance, fertility, gestation length, parturition, and offspring viability, growth, and development are recorded.

-

Endpoint: To determine effects on reproductive function and to establish a NOAEL for parental, reproductive, and offspring toxicity.

Prenatal Developmental Toxicity (Representative Protocol based on OECD 414)

-

Test System: Typically rats and rabbits.

-

Dosing: The test substance is administered daily to pregnant females during the period of organogenesis.

-

Observations: Dams are observed for clinical signs of toxicity. Fetuses are examined for external, visceral, and skeletal abnormalities.

-

Endpoint: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus.

Conclusion

This compound exhibits a well-characterized toxicological profile in mammalian systems, with moderate acute toxicity and no significant evidence of genotoxicity or carcinogenicity. Its primary mechanism of action through the blockade of nicotinic acetylcholine receptors is well-established. The provided data, summarized in clear tabular formats and visualized through pathway diagrams, offer a comprehensive resource for researchers and professionals in the fields of toxicology and drug development. The detailed experimental protocols serve as a guide for designing and interpreting related studies. While the existing data provides a robust overview, further research could focus on more detailed investigations into the potential for endocrine disruption and the toxicological profiles of individual metabolites.

References

Environmental fate and degradation pathways of Cartap hydrochloride in soil and water

An In-depth Examination of the Transformation and Persistence of Cartap Hydrochloride in Soil and Water Systems

Introduction

This compound, a synthetic nereistoxin analogue, has been utilized in agriculture as a broad-spectrum insecticide. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring its safe and sustainable use. This technical guide provides a comprehensive overview of the degradation pathways and environmental persistence of this compound in soil and water. It is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document synthesizes available scientific data on its degradation kinetics, primary metabolites, and the influence of various environmental factors on its transformation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its environmental behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ClN₃O₂S₂ | |

| Molecular Weight | 273.8 g/mol | |

| Water Solubility | ~200 g/L at 25°C | |

| Stability | Stable in acidic conditions, hydrolyzes in neutral or alkaline solutions. |

Environmental Fate and Degradation Kinetics

This compound is generally considered to be non-persistent in the environment, undergoing relatively rapid degradation in both soil and water. The primary routes of dissipation include microbial degradation, hydrolysis, and photolysis.

Degradation in Soil

In the soil environment, the degradation of this compound is primarily driven by microbial activity. It is also susceptible to photodegradation on the soil surface.

Table 1: Soil Degradation Half-life (DT₅₀) of this compound

| Degradation Process | Half-life (DT₅₀) | Conditions | Reference(s) |

| Aerobic Soil Degradation | 3 days (typical) | Laboratory, 20°C | [1] |

| Photodegradation on Soil Surface | 8 hours - 1 day | Sunlight | [2] |

No specific data for anaerobic soil degradation half-life was found in the reviewed literature.

Degradation in Water

In aqueous environments, this compound undergoes hydrolysis and photolysis. The rate of hydrolysis is highly dependent on the pH of the water.

Table 2: Aquatic Degradation Half-life (DT₅₀) of this compound

| Degradation Process | Half-life (DT₅₀) | Conditions | Reference(s) |

| Hydrolysis | 10 minutes | pH 7, 25°C | |

| Photolysis on Plant Surfaces | 4 - 6 hours | Exposure to light | [2] |

| Photolysis in Water | 11.18 - 173.29 minutes | Under various lamp sources |

Adsorption and Mobility in Soil

The mobility of this compound in soil is influenced by its adsorption to soil particles. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the potential for a chemical to move through the soil profile.

Specific experimental values for the Koc of this compound were not available in the reviewed literature. However, its high water solubility suggests a potential for mobility in soil. Leaching potential would be influenced by soil type, organic matter content, and pH.

Degradation Pathways

The degradation of this compound in both soil and water proceeds through a series of transformations, ultimately leading to the formation of less complex molecules. The primary initial degradation product is nereistoxin, which itself is subject to further breakdown.

Degradation Pathway in Soil

In soil, this compound is microbially and chemically transformed, with the initial and most significant step being the conversion to nereistoxin. Subsequent degradation of nereistoxin is expected to occur, leading to simpler organic and inorganic compounds.

References

Cartap Hydrochloride: A Synthetic Insecticide Derived from a Natural Marine Toxin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cartap hydrochloride is a broad-spectrum insecticide belonging to the nereistoxin analogue family. Its development is a classic example of natural product-inspired pesticide discovery, originating from the marine annelid Lumbriconereis heteropoda. This guide provides a comprehensive technical overview of this compound, from its natural origins to its synthesis, mechanism of action, and toxicological profile. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of toxicology, pharmacology, and pesticide development.

Introduction: From Marine Worm to Modern Insecticide

The story of this compound begins with the discovery of nereistoxin, a potent neurotoxin isolated from the marine segmented worm Lumbriconereis heteropoda.[1] Japanese fishermen had long observed that insects coming into contact with these worms would become paralyzed and die.[1] This observation spurred scientific investigation, leading to the isolation of nereistoxin in 1934.[1]

In the 1960s, researchers at Takeda Chemical Industries in Japan began to investigate the insecticidal potential of nereistoxin. While potent, the natural toxin also presented challenges in terms of stability and mammalian toxicity. This led to a synthetic chemistry program aimed at creating derivatives with improved properties. This compound, S,S′-[2-(dimethylamino)trimethylene] bis(thiocarbamate) hydrochloride, emerged as a highly effective and commercially viable insecticide.[1] It was found to be less toxic to mammals than the parent compound while retaining excellent insecticidal activity.[1]

This compound is primarily a contact and stomach poison, effective against a wide range of chewing and sucking insect pests, particularly Lepidoptera and Coleoptera. It is widely used in the cultivation of rice, vegetables, and other crops. The insecticide acts by blocking cholinergic transmission in the central nervous system of insects, leading to paralysis and eventual death.

Chemical Synthesis

This compound is synthesized from nereistoxin. The process generally involves the reaction of 2-dimethylamino-1,3-dichloropropane with a thiocarbamate source. While various specific methods exist, a common pathway is outlined below.

Relationship between Nereistoxin and this compound

Nereistoxin is the natural template from which this compound was designed. Structurally, this compound is a pro-drug of a dithiol derivative of nereistoxin. In the insect's body and the environment, this compound is metabolized to nereistoxin or a related dithiol, which is the active toxicant. This metabolic activation is a key feature of its mode of action.

References

An In-Depth Technical Guide to the Mode of Action of Cartap Hydrochloride and Subsequent Insect Paralysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cartap hydrochloride is a highly effective, broad-spectrum insecticide that functions as a pro-drug, metabolizing into the active compound nereistoxin. This guide elucidates the molecular mechanism by which nereistoxin induces paralysis in insects. The primary target of nereistoxin is the nicotinic acetylcholine receptor (nAChR) located in the insect central nervous system. By acting as a non-competitive antagonist, nereistoxin blocks the ion channel of the nAChR, thereby inhibiting cholinergic synaptic transmission. This disruption of nerve signaling leads to a cascade of physiological effects culminating in paralysis and eventual death of the insect. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for studying this mode of action, and visual representations of the key pathways and workflows.

Introduction

This compound is a synthetic insecticide derived from nereistoxin, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda. It is classified as a nereistoxin analog and is widely used for the control of chewing and sucking insect pests in various agricultural settings. Its efficacy stems from its potent neurotoxic effects, which are initiated upon its conversion to nereistoxin within the insect's body. This guide provides a detailed technical examination of the molecular interactions and physiological consequences of this compound exposure in insects, with a focus on the mechanisms leading to paralysis.

Molecular Mechanism of Action

The insecticidal activity of this compound is not direct but relies on its biotransformation to nereistoxin. Nereistoxin is the primary toxicant that interacts with the insect's nervous system.

2.1. Target Site: The Nicotinic Acetylcholine Receptor (nAChR)

The principal molecular target of nereistoxin is the nicotinic acetylcholine receptor (nAChR), a type of ligand-gated ion channel crucial for fast synaptic transmission in the insect central nervous system (CNS). In insects, acetylcholine is a major excitatory neurotransmitter in the CNS. The binding of acetylcholine to nAChRs triggers the opening of an ion channel permeable to cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the postsynaptic membrane and the propagation of a nerve impulse.

2.2. Non-Competitive Antagonism and Channel Blockade

Nereistoxin acts as a non-competitive antagonist of the insect nAChR.[1] Unlike competitive antagonists that bind to the acetylcholine binding site, nereistoxin is believed to bind to a site within the ion channel pore of the receptor.[2] This action physically obstructs the flow of ions, even when acetylcholine is bound to the receptor. This mode of action is often referred to as an open channel block. The blockage of the nAChR ion channel prevents the depolarization of the postsynaptic neuron, thereby inhibiting cholinergic neurotransmission.[1] This disruption of nerve signaling in the CNS is the direct cause of the observed paralysis in poisoned insects.[3]

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of nereistoxin with nAChRs and the toxicity of this compound. It is important to note that much of the detailed binding and electrophysiological data has been generated using vertebrate or hybrid insect-vertebrate receptor systems due to the challenges of working with native insect nAChRs.

Table 1: Binding Affinity and Channel Blocking Potency of Nereistoxin

| Ligand/Toxin | Receptor Type | Preparation | Assay Type | Parameter | Value | Reference |

| Nereistoxin | Nicotinic Acetylcholine Receptor | Honeybee (Apis mellifera) head membranes | Radioligand Binding ([³H]thienylcyclohexylpiperidine displacement) | Potency | Equally potent to Cartap | [2] |

| Nereistoxin | Recombinant Drosophila/chicken hybrid nAChR (SAD/β2) | Xenopus oocytes | Two-Electrode Voltage Clamp | pIC₅₀ | 4.89 ± 0.12 | |

| Nereistoxin | Recombinant Drosophila/chicken hybrid nAChR (ALS/β2) | Xenopus oocytes | Two-Electrode Voltage Clamp | pIC₅₀ | 4.82 ± 0.09 | |

| Nereistoxin | Recombinant chicken α7 nAChR | Xenopus oocytes | Two-Electrode Voltage Clamp | pIC₅₀ | ~4.3 | |

| Nereistoxin | Recombinant chicken α4β2 nAChR | Xenopus oocytes | Two-Electrode Voltage Clamp | pIC₅₀ | ~4.3 |

Table 2: Acute Toxicity of this compound

| Organism | Life Stage | Exposure Duration | LC₅₀ (mg/L) | Test Type | Reference |

| Tubifex tubifex (Oligochaete worm) | Adult | 24 h | 0.045 | Static | |

| Tubifex tubifex (Oligochaete worm) | Adult | 48 h | 0.039 | Static | |

| Tubifex tubifex (Oligochaete worm) | Adult | 72 h | 0.023 | Static | |

| Tubifex tubifex (Oligochaete worm) | Adult | 96 h | 0.0178 | Static | |

| Labeo rohita (Freshwater fish) | Fingerlings | 96 h | 0.3851 | Static | |

| Cirrhinus mrigala (Freshwater fish) | - | 96 h | 0.376 | Static |

Experimental Protocols

4.1. Radioligand Binding Assay for nAChR

This protocol describes a competitive binding assay to determine the affinity of nereistoxin for the non-competitive blocker site on insect nAChRs using a radiolabeled ligand such as [³H]thienylcyclohexylpiperidine ([³H]TCP).

-

Materials:

-

Insect tissue rich in nAChRs (e.g., heads of honeybees or cockroaches)

-

Radioligand: [³H]TCP

-

Test compound: Nereistoxin

-

Non-specific binding control: High concentration of a known nAChR channel blocker (e.g., 100 µM phencyclidine - PCP)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold Assay Buffer

-

Homogenizer, centrifuges, 96-well microplates, glass fiber filters, cell harvester, scintillation vials, scintillation cocktail, and liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize insect heads in ice-cold Assay Buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspending in fresh Assay Buffer and repeating the high-speed centrifugation. Resuspend the final pellet in Assay Buffer to a known protein concentration.

-

Assay Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Total Binding: Add Assay Buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Add a saturating concentration of the non-specific control, radioligand, and membrane preparation.

-

Competition Binding: Add a range of concentrations of nereistoxin, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at a suitable temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration and Washing: Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the nereistoxin concentration and use non-linear regression to determine the IC₅₀ value.

-

4.2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is for studying the effect of nereistoxin on nAChRs expressed in Xenopus laevis oocytes.

-

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the insect nAChR subunits of interest

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microelectrodes (filled with 3 M KCl)

-

Recording chamber and perfusion system

-

Oocyte Recording Solution (e.g., ND96)

-

Acetylcholine (ACh) solution

-

Nereistoxin solution

-

-

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Treat with collagenase to defolliculate. Inject the oocytes with the cRNA encoding the nAChR subunits. Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with Oocyte Recording Solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Agonist Application: Apply a solution containing ACh to the oocyte to elicit an inward current mediated by the expressed nAChRs.

-

Nereistoxin Application: Co-apply nereistoxin with ACh or pre-apply nereistoxin before applying ACh to observe its effect on the ACh-induced current.

-

Data Analysis: Measure the peak amplitude of the ACh-induced currents in the absence and presence of different concentrations of nereistoxin. Plot the percentage of inhibition against the nereistoxin concentration to determine the IC₅₀ value.

-

4.3. In Vivo Insect Paralysis Bioassay

This protocol describes a general method for assessing the paralytic effects of this compound on insects.

-

Materials:

-

Test insects (e.g., houseflies, cockroaches, or larvae of a target pest)

-

This compound solutions of varying concentrations in a suitable solvent (e.g., water with a surfactant)

-

Microsyringe or topical application device

-

Observation arenas (e.g., petri dishes with a food source)

-

Timer and magnifying glass or microscope

-

-

Procedure:

-

Insect Rearing and Selection: Use healthy, uniform-sized adult insects or larvae for the assay.

-

Dose Application: Apply a precise volume of the this compound solution to a specific location on the insect's body (e.g., the dorsal thorax for topical application) or inject it into the insect's hemocoel. A control group should be treated with the solvent only.

-

Observation: Place the treated insects individually in the observation arenas.

-

Paralysis Assessment: At regular time intervals (e.g., 15, 30, 60, 120 minutes, and 24 hours), observe the insects for signs of paralysis. Paralysis can be defined as the inability of the insect to right itself when placed on its back or the cessation of coordinated movement.

-

Data Analysis: For each concentration, calculate the percentage of paralyzed insects at each time point. Determine the time required to paralyze 50% of the insects (PT₅₀) for each concentration. Alternatively, at a fixed time point, determine the concentration required to paralyze 50% of the insects (EC₅₀).

-

Visualizations

5.1. Signaling Pathways and Experimental Workflows

References

Systemic Insecticidal Properties of Cartap Hydrochloride in Plants: A Technical Guide

Introduction

Cartap hydrochloride is a broad-spectrum insecticide widely utilized for the control of chewing and sucking insect pests across a variety of agricultural crops, including rice, vegetables, and fruit trees.[1][2] It is a synthetic derivative of nereistoxin, a naturally occurring insecticidal substance first isolated from the marine segmented worm, Lumbrineris heteropoda.[3][4] The insecticidal efficacy of this compound is attributed to its systemic properties and its unique mode of action.[5] Upon absorption by the plant, it is metabolized into its active form, nereistoxin. Nereistoxin acts as an antagonist to the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects, blocking synaptic transmission, which leads to paralysis and eventual death of the pest. This guide provides a detailed technical overview of the systemic action, translocation, and metabolism of this compound in plants, supported by quantitative data, experimental protocols, and process visualizations.

Systemic Action and Translocation

This compound exhibits significant systemic activity, meaning it can be absorbed by the plant and moved through its vascular tissues to other parts of the plant. This property is crucial for controlling insects that feed on plant parts not directly treated with the insecticide.

-

Absorption: The compound is readily absorbed through both the roots and foliage of the plant. Studies using ³⁵S-labelled this compound on rice plants have demonstrated that absorption is significantly greater when the insecticide is applied to the paddy water (root uptake) compared to foliar spray application. Root uptake allows for a more sustained concentration within the plant over a longer period.

-

Translocation: Once absorbed, this compound is translocated throughout the plant. Autoradiographic studies have shown that after root absorption in rice, the active substance is distributed throughout the laminae, with high concentrations observed in the leaf sheaths and accumulation in the leaf apices. This upward movement (acropetal translocation) via the xylem is a key characteristic. Some sources also suggest it possesses both upward and downward (basipetal) translocation capabilities, indicating potential movement in the phloem as well, which is a desirable trait for controlling phloem-feeding insects like aphids.

Metabolism in Plants

The insecticidal activity of this compound is dependent on its biotransformation within the plant. The primary metabolic process is the hydrolysis of this compound into the potent insect toxin, nereistoxin. This conversion happens rapidly after application.

The metabolic degradation of this compound in plants is understood to proceed through the following sequence:

-

Hydrolysis to Nereistoxin: The parent compound, this compound, is converted to nereistoxin.

-

Oxidation: Nereistoxin is then further metabolized through oxidation at the sulfur atom. This forms intermediates such as nereistoxin mono-oxide (sulfinyl) and dioxide (sulfonyl).

-

N-demethylation: The dimethylamino moiety can also undergo oxidative demethylation.

-

Final Degradation: The pathway eventually leads to the formation of sulfuric acid, with the ³⁵S from labeled Cartap being incorporated into natural sulfur-containing plant components like amino acids.

It is noteworthy that the metabolic pathway in plants differs from that in mammals; for instance, methylation reactions that occur in mammals do not appear to take place in plants.

Quantitative Data on Residues and Dissipation

The systemic nature and persistence of this compound have been quantified in various studies. The data below summarizes residue levels found in different crops following application.

Table 1: Residues of this compound in Rice Plants

| Application Method | Plant Part | Time After Application | Residue Level (mg/kg) | Reference |

|---|---|---|---|---|

| Nursery Box Application | Whole Plant | 0 days | ~20 | Koyama et al. (1975) cited in |

| Nursery Box Application | Whole Plant | 42 days | ~0.5 | Koyama et al. (1975) cited in |

| Foliar Application | Leaf Blade | Not specified | Higher than Leaf Sheath | Koyama et al. (1975) |

| Foliar Application | Leaf Sheath | Not specified | Lower than Leaf Blade | Koyama et al. (1975) |

Table 2: Dissipation of this compound in Brinjal (Solanum melongena)

| Application Rate | Time After Application | Residue Level (mg/kg) | Half-life (t₁/₂) | Reference |

|---|---|---|---|---|

| 500 g a.i./ha | 0 days (2 hours) | 0.45 | 1.15 days | Rao et al. |

| 500 g a.i./ha | 1 day | 0.22 | 1.15 days | Rao et al. |

| 500 g a.i./ha | 3 days | 0.08 | 1.15 days | Rao et al. |

| 500 g a.i./ha | 5 days | Not Detected (<0.05) | 1.15 days | Rao et al. |

| 800 g a.i./ha | 0 days (2 hours) | 0.61 | 1.21 days | Rao et al. |

| 800 g a.i./ha | 1 day | 0.30 | 1.21 days | Rao et al. |

| 800 g a.i./ha | 3 days | 0.11 | 1.21 days | Rao et al. |

| 800 g a.i./ha | 5 days | Not Detected (<0.05) | 1.21 days | Rao et al. |

Note: The Limit of Quantification (LOQ) was 0.05 mg/kg.

Experimental Protocols

Evaluating the systemic properties of an insecticide requires specific methodologies to track its movement, quantify its presence, and assess its efficacy.

Protocol 1: Plant Uptake and Translocation Study using Radiolabeling

This protocol describes a general method for studying the absorption and distribution of this compound, similar to studies conducted on rice.

-

Synthesis of Labeled Compound: Synthesize this compound with a radioactive isotope, such as ³⁵S, to enable tracking.

-

Plant Cultivation: Grow test plants (e.g., rice seedlings) in a controlled environment, either hydroponically or in soil that simulates field conditions.

-

Application of Labeled Insecticide:

-

Root Application: Introduce the ³⁵S-Cartap hydrochloride into the hydroponic solution or paddy water at a defined concentration.

-

Foliar Application: Apply the labeled compound as a spray to the leaves, ensuring uniform coverage.

-

-

Time-Course Sampling: Harvest whole plants or specific plant parts (roots, stems, leaves, sheaths, grains) at various time intervals after application (e.g., 1, 3, 7, 15, 30 days).

-

Sample Processing:

-

Thoroughly wash the exterior of the plant samples to remove any unabsorbed surface residues.

-

Separate the plant into its constituent parts.

-

Homogenize the plant tissues.

-

-

Quantification of Radioactivity:

-

Liquid Scintillation Counting (LSC): Use LSC to measure the total radioactivity in extracts from each plant part. This provides quantitative data on the amount of absorbed insecticide and its metabolites.

-

Autoradiography: Press the whole plant or sections against X-ray film. The resulting image will show the qualitative distribution of the radiolabeled substance within the plant tissues.

-

-

Metabolite Analysis: Use techniques like ion-exchange chromatography or HPLC coupled with a radioactivity detector to separate and identify the parent compound and its metabolites (e.g., nereistoxin).

Protocol 2: Residue Analysis in Plant Tissues via Chromatography

This protocol outlines a standard procedure for quantifying this compound residues in crop samples, adapted from methods used for brinjal.

-

Sample Collection: Collect representative samples (e.g., fruits, leaves) from treated plants at specified pre-harvest intervals.

-

Extraction:

-

Weigh a homogenized sub-sample (e.g., 10-20g) of the plant material.

-

Extract the residues using a suitable organic solvent, such as acetonitrile, often with the addition of water.

-

Homogenize and sonicate the mixture to ensure efficient extraction.

-

-

Cleanup:

-

Centrifuge the extract to separate the solid plant material.

-

Perform a cleanup step to remove interfering co-extractives (e.g., pigments, lipids). This can be achieved using Solid Phase Extraction (SPE) cartridges or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

-

-

Analysis by HPLC:

-

Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typical.

-

Injection: Inject a known volume of the final, cleaned-up extract into the HPLC system.

-

-

Quantification:

-

Prepare a calibration curve using certified reference standards of this compound at several concentrations.

-

Compare the peak area of the analyte in the sample to the calibration curve to determine its concentration.

-

Express the final residue level in mg/kg of the fresh sample weight.

-

-

Validation: Perform recovery studies by fortifying untreated control samples with known amounts of this compound at different levels (e.g., 0.05, 0.25, 0.50 mg/kg) and running them through the entire procedure to ensure the method's accuracy and determine the limit of quantification (LOQ).

Protocol 3: Insecticidal Efficacy Bioassay (Systemic Action)

This protocol is a general method to confirm the systemic efficacy of this compound against a target pest after plant uptake.

-

Plant Treatment: Apply this compound to potted plants via soil drenching to ensure root uptake and avoid direct contact with the test insects. Maintain a set of untreated control plants.

-

Incubation Period: Allow sufficient time (e.g., 3-7 days) for the plant to absorb and translocate the insecticide to its foliage.

-

Insect Infestation:

-

Confine a known number of target insects (e.g., 10-20 larvae or adult aphids) onto a leaf of both treated and control plants using a clip-cage or by placing the entire plant in a caged environment.

-

-

Efficacy Assessment:

-

Record insect mortality at set time intervals (e.g., 24, 48, 72 hours).

-

Insects are considered dead if they are unresponsive to gentle prodding with a fine brush.

-

-

Data Analysis:

-

Correct the observed mortality in the treated groups for any natural mortality observed in the control group using Abbott's formula.

-

If multiple concentrations are tested, calculate the LC₅₀ (lethal concentration required to kill 50% of the population) through probit analysis.

-

This compound is an effective systemic insecticide whose activity relies on its absorption, translocation, and subsequent metabolic conversion to the active compound nereistoxin within the plant. Its ability to be taken up by roots and distributed throughout the plant makes it particularly valuable for controlling a wide range of pests, including those that are difficult to reach with contact sprays. Understanding the dynamics of its uptake, the metabolic pathways, and residue dissipation is essential for optimizing its use in integrated pest management programs, ensuring efficacy while adhering to pre-harvest intervals and maximum residue limits. The protocols and data presented in this guide provide a framework for researchers and professionals to further investigate and apply the systemic properties of this important insecticide.

References

Cartap Hydrochloride: An In-Depth Technical Guide on its Effects on the Insect Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of Cartap Hydrochloride

This compound is a broad-spectrum insecticide belonging to the nereistoxin analogue group.[1] It is synthetically derived from nereistoxin, a naturally occurring neurotoxin isolated from the marine annelid Lumbriconereis heteropoda.[2] Primarily used as a hydrochloride salt for stability and solubility, Cartap is effective against a range of chewing and sucking insect pests, particularly Lepidoptera and Coleoptera, at various developmental stages.[1] Its mode of action is primarily through stomach and contact activity, leading to the cessation of feeding and eventual death of the insect.[1]

Importance in Insect Pest Management

This compound has been a significant tool in integrated pest management (IPM) programs for crops such as rice, potatoes, cabbage, and various fruits.[1] Its efficacy against pests that have developed resistance to other insecticide classes makes it a valuable rotational partner. Furthermore, it is considered to have a long persistent efficacy, providing extended protection to crops.

Scope of the Technical Guide

This technical guide provides a comprehensive overview of the effects of this compound on the central nervous system (CNS) of insects. It delves into its mechanism of action, presenting quantitative data on its efficacy and binding affinities. Detailed experimental protocols for key assays are provided, along with visualizations of critical pathways and workflows to aid in research and development.

Mechanism of Action on the Insect Central Nervous System

Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)

The primary target of this compound in the insect central nervous system is the nicotinic acetylcholine receptor (nAChR). nAChRs are ligand-gated ion channels that mediate fast excitatory synaptic transmission in insects. Acetylcholine is a major excitatory neurotransmitter in the insect CNS, and its binding to nAChRs leads to the influx of cations, causing depolarization of the postsynaptic membrane and propagation of the nerve impulse.

Cartap and its active metabolites act as non-competitive blockers of the nAChR ion channel. This blockage prevents the flow of ions, thereby inhibiting cholinergic transmission at the synapse. The disruption of this critical neural pathway leads to paralysis and ultimately the death of the insect.

Pro-insecticide vs. Direct Action: The Role of Metabolism

There has been considerable scientific discussion regarding whether this compound acts directly on the nAChR or functions as a pro-insecticide, requiring metabolic conversion to an active form. Evidence suggests that both pathways may be relevant.

Cartap is a bis(thiocarbamate) derivative of 2-(dimethylamino)propane-1,3-dithiol. It can be hydrolyzed and oxidized to the natural toxicant nereistoxin (NTX). Studies have shown that Cartap's effectiveness is significantly enhanced at a higher pH, suggesting that it undergoes hydrolytic activation. The hydrolysis of Cartap can lead to the formation of cartap dithiol, which is considered a potent blocking agent of the nAChR.

Conversely, some research indicates that Cartap itself can directly and competitively displace the binding of non-competitive blockers to the nAChR, suggesting it is not solely a pro-insecticide. The metabolic conversion of Cartap is a critical area of study, as it influences its toxicity and spectrum of activity.

Electrophysiological Effects on Neuronal Activity

The binding of Cartap or its active metabolites to the nAChR has profound effects on the electrophysiological properties of insect neurons. As a channel blocker, it prevents the influx of cations that is necessary for depolarization. This leads to a failure of synaptic transmission at cholinergic synapses. Electrophysiological studies, such as patch-clamp recordings, can reveal the detailed effects of Cartap on neuronal membrane potential, ion channel kinetics, and the frequency and amplitude of synaptic currents.

Behavioral Outcomes in Insects

The neurotoxic effects of this compound manifest in observable behavioral changes in insects. A primary symptom is the rapid cessation of feeding upon contact with or ingestion of the insecticide. This is followed by paralysis, as the blockage of cholinergic signaling disrupts motor neuron function. Ultimately, the insect dies from starvation and the systemic failure of its nervous system.

Quantitative Data on Efficacy and Binding

Insecticidal Activity (LC50 Values)

The lethal concentration 50 (LC50) is a standard measure of the acute toxicity of a pesticide. The following table summarizes available LC50 data for this compound against various organisms. It is important to note that toxicity can vary significantly between species and with different exposure durations.

| Organism | Life Stage | Exposure Time (h) | LC50 (mg/L) | Citation |

| Tubifex tubifex (aquatic worm) | Adult | 24 | 0.045 | |

| 48 | 0.039 | |||

| 72 | 0.023 | |||

| 96 | 0.0178 | |||

| Labeo rohita (freshwater fish) | Fingerling | 24 (static) | 0.4152 | |

| 48 (static) | 0.4053 | |||

| 72 (static) | 0.3948 | |||

| 96 (static) | 0.3851 | |||

| 24 (flow-through) | 0.3132 | |||

| 48 (flow-through) | 0.2964 | |||

| 72 (flow-through) | 0.2821 | |||

| 96 (flow-through) | 0.2732 | |||

| Cirrhinus mrigala (freshwater fish) | 24 (static) | 0.436 | ||

| 48 (static) | 0.419 | |||

| 72 (static) | 0.394 | |||

| 96 (static) | 0.376 | |||

| 24 (flow-through) | 0.399 | |||

| 48 (flow-through) | 0.371 | |||

| 72 (flow-through) | 0.361 | |||

| 96 (flow-through) | 0.339 | |||

| Carp | 24 | 1.6 | ||

| 48 | 1.0 |

Nicotinic Acetylcholine Receptor Binding Affinity (IC50/Ki Values)

The binding affinity of a compound to its target receptor is a key indicator of its potency. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common measures of this affinity. The following table presents available data on the binding of Cartap and related compounds to nAChRs.

| Compound | Receptor Source | Radioligand | Assay Type | IC50/Ki (nM) | Citation |

| Cartap | Honeybee (Apis mellifera) head membranes | [3H]thienylcyclohexylpiperidine | Competitive Binding | Potent displacer (exact value not specified) | |

| Nereistoxin (NTX) | Honeybee (Apis mellifera) head membranes | [3H]thienylcyclohexylpiperidine | Competitive Binding | Potent displacer (exact value not specified) | |

| Cartap | Honeybee (Apis mellifera) head membranes | [3H]imidacloprid | Competitive Binding | Does not bind | |

| Nereistoxin (NTX) | Honeybee (Apis mellifera) head membranes | [3H]imidacloprid | Competitive Binding | Binds to the agonist site |

Experimental Protocols

Insect Toxicity Bioassay

Objective: To determine the lethal concentration (e.g., LC50) of this compound for a target insect species.

Materials:

-

This compound (analytical grade)

-

Solvent (e.g., acetone, water with a surfactant)

-

Target insect species (uniform in age and developmental stage)

-

Bioassay arenas (e.g., petri dishes, vials, or treated leaf discs)

-

Micropipettes

-

Environmental chamber with controlled temperature, humidity, and photoperiod

Methodology:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, create a series of serial dilutions to obtain a range of concentrations. A control group with the solvent alone should also be prepared.

-

Treatment Application:

-

Leaf-dip/Foliar Spray Method: For phytophagous insects, dip leaves of the host plant into the test solutions for a set duration or spray them until runoff. Allow the leaves to air dry before placing them in the bioassay arenas.

-

Topical Application: Apply a precise volume of the test solution directly to the dorsal thorax of each insect using a microapplicator.

-

Diet Incorporation: For insects reared on an artificial diet, incorporate the test solutions into the diet at various concentrations.

-

-

Insect Exposure: Introduce a known number of insects (e.g., 10-20) into each bioassay arena. Each concentration and the control should have multiple replicates (typically 3-5).

-

Incubation: Place the bioassay arenas in an environmental chamber under controlled conditions suitable for the test insect.

-

Mortality Assessment: Record insect mortality at predetermined time points (e.g., 24, 48, 72, and 96 hours). An insect is considered dead if it is unable to move when gently prodded.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Use probit analysis or log-logistic regression to calculate the LC50 value and its 95% confidence intervals.

Radioligand Binding Assay for nAChR

Objective: To determine the binding affinity (IC50 or Ki) of this compound or its metabolites to insect nAChRs.

Materials:

-

Insect tissue rich in nAChRs (e.g., head membranes from honeybees or cockroaches)

-

Radiolabeled ligand (e.g., [3H]imidacloprid for the agonist site, or a non-competitive blocker like [3H]thienylcyclohexylpiperidine)

-

Unlabeled this compound or its metabolites

-

Buffer solutions (e.g., Tris-HCl)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Methodology:

-

Membrane Preparation: Homogenize the insect tissue in a cold buffer and centrifuge to pellet the cell membranes. Wash the pellet several times and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Binding Reaction: In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (Cartap or its metabolites). Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand).

-

Incubation: Incubate the reaction tubes at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. The membranes with bound radioligand will be trapped on the filter, while the unbound ligand will pass through.

-

Washing: Quickly wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology on Insect Neurons

Objective: To characterize the effects of this compound on the function of insect nAChRs at the cellular level.

Materials:

-

Isolated insect neurons (e.g., from the cockroach thoracic ganglia or cultured Drosophila neurons)

-

Patch-clamp rig (including microscope, micromanipulators, amplifier, and data acquisition system)

-

Borosilicate glass capillaries for pulling micropipettes

-

Extracellular and intracellular saline solutions

-

This compound solution

-

Acetylcholine or other nAChR agonist

Methodology:

-

Neuron Preparation: Dissect the insect CNS and isolate individual neurons or prepare primary neuronal cultures.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-10 MΩ when filled with the intracellular solution.

-

Whole-Cell Recording:

-

Under a microscope, carefully approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows for the measurement of currents across the entire cell membrane.

-

-

Drug Application: Perfuse the external saline solution over the neuron. To test the effect of Cartap, switch to a solution containing the desired concentration of this compound. To study its effect on nAChR-mediated currents, co-apply Cartap with an nAChR agonist like acetylcholine.

-

Data Acquisition:

-

Voltage-Clamp Mode: Hold the membrane potential at a constant level (e.g., -70 mV) and record the currents flowing across the membrane in response to agonist application, both in the presence and absence of Cartap. This will reveal if Cartap blocks the ion channel.

-

Current-Clamp Mode: Inject a known amount of current and measure the changes in membrane potential. This can show how Cartap affects the neuron's excitability.

-

-

Data Analysis: Analyze the recorded currents or voltage changes to determine the effect of Cartap on parameters such as current amplitude, activation and deactivation kinetics, and channel open probability.

Visualizations

Signaling Pathway of Nicotinic Acetylcholine Receptors in Insects

Caption: Signaling pathway of an insect nicotinic acetylcholine receptor and the blocking action of this compound.

Metabolic Conversion of this compound in Insects

Caption: Metabolic conversion of this compound to its active metabolites in insects.

Experimental Workflow for Neurotoxicity Assessment

Caption: A generalized experimental workflow for assessing the neurotoxicity of this compound.

Conclusion

This compound remains an effective insecticide due to its potent action on the central nervous system of insects. Its primary mechanism involves the blockage of nicotinic acetylcholine receptors, leading to the disruption of synaptic transmission, paralysis, and death. The biotransformation of Cartap into more active metabolites like cartap dithiol and nereistoxin is a key aspect of its toxicity. This technical guide has provided an in-depth overview of these processes, supported by quantitative data and detailed experimental protocols. The visualizations of the nAChR signaling pathway, Cartap's metabolic conversion, and a typical neurotoxicity assessment workflow are intended to serve as valuable resources for researchers and professionals in the field of insecticide science and drug development. Further research into the specific nAChR subunit interactions and the metabolic pathways in a wider range of insect species will continue to refine our understanding of this important class of insecticides.

References

Absorption, distribution, metabolism, and excretion (ADME) of Cartap hydrochloride in rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cartap hydrochloride, a nereistoxin analogue insecticide, has been widely utilized in agriculture. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its toxicological profile and ensuring environmental and human safety. This technical guide provides a comprehensive overview of the ADME of this compound in rats, summarizing key quantitative data, detailing experimental methodologies, and visualizing metabolic and experimental pathways.

Absorption

This compound is rapidly and extensively absorbed from the gastrointestinal tract following oral administration in rats. Studies utilizing radiolabeled this compound (³⁵S-Cartap HCl) have demonstrated its efficient uptake into the systemic circulation.

Distribution

Table 1: Tissue Residues of Cartap-Derived Compounds in Rats After Dietary Administration

| Tissue | Maximum Estimated Residue (µg/kg as Cartap) |

| Muscle | 18 |

| Liver | 14 |

| Kidney | 19 - 33 |

Data from studies involving dietary administration of this compound.[1]

Metabolism

This compound undergoes extensive metabolism in rats, to the extent that the unchanged parent compound is not detected in the urine.[1] The primary metabolic pathways are hydrolysis and oxidation.[1] A key metabolic step is the conversion of Cartap to nereistoxin, which is also pharmacologically active.[1] Further metabolism of nereistoxin proceeds through oxidation of the sulfur atom to sulfoxide and sulfone, and ultimately to sulfate. N-demethylation of the dimethylamino group also occurs. Chromatographic studies have identified approximately nine main metabolites in the urine of rats administered this compound orally.

Table 2: Major Urinary Metabolites of this compound in Rats

| Metabolite | Percentage of Urinary Metabolites |

| Mono-sulphoxide of 1,3-di(methylthio)-2-dimethylaminopropane | 18% |

This table highlights a significant identified metabolite. A complete profile of all nine metabolites with their respective percentages is not fully detailed in the available literature.

The metabolism of this compound is thought to be mediated, at least in part, by cytochrome P450 (CYP) enzymes, which are crucial for the oxidation of a wide range of xenobiotics.

Caption: Metabolic Pathway of this compound in Rats.

Excretion

The primary route of excretion for this compound and its metabolites in rats is through the urine. Following oral administration of ³⁵S-labeled this compound, a significant portion of the radioactivity is rapidly eliminated.

Table 3: Excretion of this compound Equivalents in Rats After a Single Oral Dose

| Time Post-Dose | Route of Excretion | Percentage of Administered Dose |

| 24 hours | Urine | 94% |

| 48 hours | Urine | ~85% |

Data is based on studies using ³⁵S-Cartap HCl.

The excreted material consists entirely of metabolites, with no unchanged this compound being detected in the urine. The urinary metabolites are a mix of nonpolar (lipophilic) and polar components.

Table 4: Composition of Radioactive Material in Rat Urine After Oral Administration of ³⁵S-Cartap Hydrochloride

| Component | Percentage of Recovered Radioactivity |

| Nonpolar (Lipophilic) Components | 75% |

| Polar Components | 23% |

| Sulfates | 1% |

Experimental Protocols

The following section outlines a typical experimental design for an ADME study of a pesticide like this compound in rats, based on established guidelines.

Animal Model

-

Species: Rat (e.g., Wistar or Sprague-Dawley strain)

-

Sex: Both male and female animals are typically used.

-

Health Status: Healthy, young adult rats are selected and acclimatized to laboratory conditions before the study.

Test Substance Administration

-

Test Article: Radiolabeled this compound (e.g., ³⁵S or ¹⁴C labeled) is used for quantitative analysis.

-

Route of Administration: Oral gavage is a common route to mimic ingestion.

-

Dose Levels: At least two dose levels are typically investigated: a low dose and a high dose that may elicit signs of toxicity.

-

Vehicle: The test substance is dissolved or suspended in a suitable vehicle, such as water or corn oil.

References

The Low Bioaccumulation Potential of Cartap Hydrochloride in Aquatic Environments: A Technical Assessment

Cartap hydrochloride, a nereistoxin analogue insecticide, is highly soluble in water and does not tend to persist in soil or aquatic systems.[1] Its primary mode of action is through stomach and contact poisoning, causing paralysis in insects.[2] For researchers, scientists, and drug development professionals, understanding the potential for a compound to accumulate in the food chain is a critical component of environmental risk assessment.

Physicochemical Properties and Bioaccumulation Potential

The tendency of a chemical to bioaccumulate is closely linked to its lipophilicity, which is measured by the octanol-water partition coefficient (Log P or Log Kow). A high Log P value (typically >3) indicates that a substance is more soluble in lipids than in water and thus has a higher potential to be stored in the fatty tissues of organisms.[3] Conversely, a low Log P value suggests a preference for the aqueous phase and a lower likelihood of bioaccumulation.

This compound possesses a calculated Log P value of -0.95, indicating it is significantly more soluble in water than in octanol, a surrogate for lipids.[1] This characteristic strongly suggests a low propensity for this compound to move from the water column into the tissues of aquatic organisms. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) often use a Log Kow of greater than 3 (or a BCF of >1,000) as a trigger for requiring bioaccumulation studies for pesticides.[4]

| Property | Value | Implication for Bioaccumulation |

| Octanol-Water Partition Coefficient (Log P) | -0.95 | Low potential for partitioning into lipid tissues. |

| Water Solubility | Approx. 200 g/L at 25°C | High, facilitating rapid dissolution and dispersion in the water column rather than absorption by organisms. |

| Environmental Persistence | Tends not to persist in soil and water systems. | Reduced time for uptake by aquatic organisms. |

Experimental Protocols for Bioaccumulation Assessment

A typical bioaccumulation study, following the principles of OECD 305, would involve two key phases:

-